4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
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Overview
Description
The compound “4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide” is a chemical compound that has been studied for its potential applications in scientific research1.
Synthesis Analysis
The synthesis of this compound is a multistep process that involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2-(4-methylphenoxy)ethyl sulfonate1. This intermediate is then reacted with 4-methoxyaniline in the presence of a base to form the final product1. The purity of the compound can be increased by recrystallization from a suitable solvent1.
Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups. Unfortunately, I couldn’t find specific details about the molecular structure of this exact compound. However, related compounds have been studied2.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-methylphenol with 2-chloroethylsulfonate and the subsequent reaction with 4-methoxyaniline1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, the molecular weight of the compound is 321.4 g/mol1.
Scientific Research Applications
Chemical Synthesis and Structure Analysis
4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide, being a complex organic compound, has been the subject of various synthetic and structure analysis studies. Rozentsveig et al. (2011) discussed the synthesis of related thiazole compounds, emphasizing the importance of such chemicals in the synthesis of more complex molecules for various applications (Rozentsveig et al., 2011). Rodrigues et al. (2015) and Al-Hourani et al. (2015) focused on the crystal structures of similar sulfonamide compounds, highlighting their supramolecular architecture and crystallographic properties, which are crucial for understanding their chemical behavior and potential applications (Rodrigues et al., 2015), (Al-Hourani et al., 2015).
Anticancer and Bioactivity Studies
Various derivatives of 4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide have been explored for their bioactivity, particularly their potential in cancer treatment. Gul et al. (2016) synthesized a series of sulfonamides, including similar compounds, and evaluated their cytotoxicity and tumor-specificity, finding some derivatives exhibiting interesting cytotoxic activities (Gul et al., 2016). Karakuş et al. (2018) also investigated the anticancer activity of related benzenesulfonamide derivatives, emphasizing their potential in cancer treatment due to marked anticancer activities demonstrated in vitro (Karakuş et al., 2018).
Photodynamic Therapy and Photosensitizing Properties
The compound's derivatives have been studied for their photodynamic therapy (PDT) applications. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield, crucial for effective PDT in cancer treatment (Pişkin et al., 2020).
Molecular Docking Studies
Molecular docking studies are pivotal in drug design and discovery. They provide insights into the binding affinities and interactions of compounds with target proteins. Al-Hourani et al. (2016) conducted docking studies on a tetrazole derivative, closely related to the compound of interest, to understand its interaction within the active site of cyclooxygenase-2 enzyme, highlighting the potential of these compounds in the development of new drugs (Al-Hourani et al., 2016).
Safety And Hazards
Future Directions
The compound has been shown to decrease plasma triglyceride levels, increase insulin sensitivity, and reduce hepatic steatosis in animal models of metabolic disorders1. This suggests potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease1.
Please note that this information is based on the available search results and may not cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.
properties
IUPAC Name |
4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-14-19(27-20(22-14)15-4-6-16(25-2)7-5-15)12-13-21-28(23,24)18-10-8-17(26-3)9-11-18/h4-11,21H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYWKLZCCTZPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
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